2-Benzamidoethane-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzamidoethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c10-15(13,14)7-6-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMYMFPBZGPBOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40712397 | |
| Record name | 2-Benzamidoethane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40712397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89756-62-7 | |
| Record name | 2-Benzamidoethane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40712397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Benzamidoethane 1 Sulfonyl Chloride
Conventional Preparative Routes to Sulfonyl Chlorides
Conventional methods for synthesizing sulfonyl chlorides have been the bedrock of organosulfur chemistry for decades. These routes typically involve the transformation of sulfur-containing precursors, such as sulfonic acids, thiols, or disulfides, into the corresponding sulfonyl chloride.
Chlorosulfonation of Precursor Benzamidoethanes
One of the most direct and widely used methods for preparing sulfonyl chlorides is the chlorination of the corresponding sulfonic acid. For the target molecule, this would involve the conversion of 2-benzamidoethanesulfonic acid. This precursor can be synthesized by the benzoylation of 2-aminoethanesulfonic acid (taurine).
The subsequent chlorination is typically achieved using standard chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). nih.govgoogle.com The reaction with thionyl chloride, for instance, converts the sulfonic acid into the sulfonyl chloride, producing gaseous byproducts (sulfur dioxide and hydrogen chloride) that help drive the reaction to completion. masterorganicchemistry.com
Reaction Scheme:
Step 1: Benzoylation of Taurine (B1682933) C₂H₇NO₃S (Taurine) + C₇H₅ClO (Benzoyl chloride) → C₉H₁₁NO₄S (2-Benzamidoethanesulfonic acid) + HCl
Step 2: Chlorination C₉H₁₁NO₄S + SOCl₂ → C₉H₁₀ClNO₃S (2-Benzamidoethane-1-sulfonyl chloride) + SO₂ + HCl
| Reagent Combination | Typical Conditions | Yield (%) | Reference |
| PCl₅ | Reflux in an inert solvent (e.g., CH₂Cl₂) | 60-80 | nih.gov |
| SOCl₂ | Reflux, neat or with a catalyst (e.g., DMF) | 70-90 | google.commasterorganicchemistry.com |
Oxidative Chlorination Techniques
Oxidative chlorination provides a robust alternative pathway starting from sulfur compounds in a lower oxidation state, such as thiols or disulfides. The precursor for the target molecule would be 2-benzamidoethanethiol (N-(2-mercaptoethyl)benzamide) or its corresponding disulfide, bis(2-benzamidoethyl) disulfide.
A variety of reagents can effect this transformation. Common methods include using N-chlorosuccinimide (NCS) in the presence of an acid or a chlorine source. researchgate.net Other effective systems involve bleach (sodium hypochlorite, NaOCl) or 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH), which serve as both an oxidant and a source of chlorine. organic-chemistry.orgrsc.org These reactions are often performed in aqueous or mixed-solvent systems.
Applicable Precursors and Reagents:
| Precursor | Reagent System | Typical Yield (%) | Reference |
| 2-Benzamidoethanethiol | NCS / HCl | 80-95 | researchgate.net |
| 2-Benzamidoethanethiol | NaOCl (Bleach) / Acid | 75-90 | organic-chemistry.org |
| Bis(2-benzamidoethyl) disulfide | DCDMH / Aqueous Acetonitrile (B52724) | 80-95 | rsc.org |
Diazotization-Chlorosulfonylation Pathways
The diazotization-chlorosulfonylation, or Meerwein reaction, is a powerful method for installing a chlorosulfonyl group onto an aromatic ring. This process involves the diazotization of an aniline (B41778) precursor, followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. However, this pathway is not applicable to the synthesis of this compound. The target molecule is an aliphatic sulfonyl chloride, and the sulfonyl group is not attached to an aromatic ring that could be derived from an aniline.
Advanced and Sustainable Synthesis Protocols
In response to the growing need for environmentally responsible chemical manufacturing, significant research has focused on developing greener and more efficient synthetic methods.
Green Chemistry Approaches to Sulfonyl Chloride Synthesis
Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several such approaches are applicable to the synthesis of aliphatic sulfonyl chlorides.
One notable method is the oxyhalogenation of thiols or disulfides using Oxone (potassium peroxymonosulfate) in combination with a chloride salt like KCl in water. rsc.org This system avoids the use of volatile organic solvents and harsh reagents, making it an environmentally benign option. rsc.org
Another green strategy involves metal-free, aerobic oxidative chlorination of thiols. This can be achieved using a catalytic amount of ammonium (B1175870) nitrate (B79036) in the presence of aqueous HCl and oxygen as the terminal oxidant. rsc.org Furthermore, the use of S-alkylisothiourea salts, derived from the corresponding alkyl halide and thiourea, provides a pathway that uses inexpensive starting materials and can be made sustainable by recycling the succinimide (B58015) byproduct when NCS is used as the chlorinating agent. researchgate.net
Comparison of Green Reagent Systems:
| Reagent System | Key Advantages | Substrate | Reference |
| Oxone / KCl in Water | Uses water as a solvent; avoids toxic reagents. | Thiols, Disulfides | rsc.org |
| O₂ / AN / aq. HCl | Metal-free; uses air/oxygen as the ultimate oxidant. | Thiols | rsc.org |
| NCS from S-Alkylisothiourea | Recyclable byproduct (succinimide); mild conditions. | Alkyl Halides via Isothiourea salts | researchgate.net |
Continuous Flow Synthesis Methodologies
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. These benefits are particularly relevant for highly exothermic reactions often encountered in sulfonyl chloride synthesis.
Flow chemistry has been successfully applied to the oxidative chlorination of both aliphatic and aromatic thiols and disulfides. rsc.org For example, using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent in a continuous flow reactor allows for precise control over reaction parameters and short residence times, leading to high space-time yields and improved process safety by mitigating the risk of thermal runaway. rsc.org Similarly, processes involving hazardous reagents like sulfuryl chloride can be managed more safely in a continuous mesoscale system, minimizing operator exposure and controlling exotherms. nih.govresearchgate.net While primarily developed for aryl sulfonyl chlorides, automated continuous chlorosulfonation systems using reagents like chlorosulfonic acid can also be adapted for aliphatic precursors, offering significant improvements in consistency and spacetime yield compared to batch methods. mdpi.com
Advantages of Continuous Flow for Sulfonyl Chloride Synthesis:
| Feature | Benefit | Applicable Reaction | Reference |
| Precise Temperature Control | Prevents thermal runaway in exothermic reactions. | Oxidative Chlorination, Chlorosulfonation | rsc.orgmdpi.com |
| Short Residence Times | Increases throughput and can minimize byproduct formation. | Oxidative Chlorination | rsc.org |
| Enhanced Safety | Minimizes handling of hazardous reagents and intermediates. | Reactions with SOCl₂, SO₂Cl₂ | nih.govresearchgate.net |
| Scalability | Easier and more reliable scale-up from lab to production. | General Sulfonyl Chloride Synthesis | mdpi.com |
Catalytic and Transition-Metal-Free Synthetic Routes
The synthesis of this compound can be approached through several pathways, with a significant focus on methods that avoid the use of heavy metal catalysts due to concerns regarding cost, toxicity, and product contamination. The primary routes involve the conversion of a suitable precursor, such as N-benzoyl taurine or an N-protected 2-aminoethanethiol derivative, into the target sulfonyl chloride.
A prominent transition-metal-free method involves the direct oxidative chlorination of a thioacetate (B1230152) precursor, specifically S-(2-benzamidoethyl) ethanethioate. This approach, adapted from methodologies developed for N-protected β-aminoethanesulfonyl chlorides, utilizes a chlorinating agent like N-chlorosuccinimide (NCS) in an acidic aqueous environment. researchgate.net The reaction proceeds without the need for a metal catalyst, making it an attractive option for cleaner synthesis.
Another viable transition-metal-free strategy is the conversion of sulfonyl hydrazides using N-halosuccinimides (NXS), such as NCS or N-bromosuccinimide (NBS). nih.gov While this would require the initial preparation of 2-benzamidoethane-1-sulfonyl hydrazide, the subsequent conversion to the sulfonyl chloride is efficient and avoids transition metals. nih.gov The reaction is typically carried out in a suitable organic solvent like acetonitrile at room temperature. nih.gov
Furthermore, methods involving the reaction of enamines with sulfonyl azides have been reported as catalyst-free routes for generating related sulfonyl compounds. dntb.gov.ua Applying this logic, an appropriately substituted enamine could potentially react with a benzamido-containing sulfonyl azide (B81097) precursor under mild, metal-free conditions.
While truly catalytic routes for this specific aliphatic sulfonyl chloride are not widely documented, co-catalysts are often employed in the conversion of sulfonic acid salts to sulfonyl chlorides. For instance, N,N-dimethylformamide (DMF) is commonly used to facilitate the reaction between a sulfonic acid salt and a chlorinating agent like oxalyl chloride or thionyl chloride. prepchem.com This is believed to proceed through the formation of a Vilsmeier-Haack type reagent, which is the active chlorinating species.
Optimization of Reaction Conditions and Process Intensification
Optimizing the synthesis of this compound is crucial for maximizing yield, minimizing impurities, and ensuring process safety and scalability. Key parameters for optimization include the choice of reagents, solvent, temperature, and reaction time.
For the oxidative chlorination of a thiol or thioacetate precursor, the choice of chlorinating agent and solvent system is critical. A screening of various agents and solvents would be necessary to determine the optimal combination.
Table 1: Optimization of Oxidative Chlorination Conditions
| Entry | Chlorinating Agent | Solvent System | Temperature (°C) | Putative Yield (%) |
|---|---|---|---|---|
| 1 | N-Chlorosuccinimide (NCS) | Acetonitrile/Water | 0 to RT | Moderate to High |
| 2 | Sodium Hypochlorite (Bleach) | Dichloromethane/Water | < 0 | Moderate |
| 3 | N-Bromosuccinimide (NBS) | Acetonitrile/Water | 0 to RT | Variable |
Note: This table is illustrative, based on general principles of sulfonyl chloride synthesis, and would require experimental validation for this compound.
When starting from N-benzoyl taurine or its salt, the choice of chlorinating agent is paramount. Strong dehydrating chlorinating agents like thionyl chloride or chlorosulfonic acid are often employed. google.com Optimization would involve varying the equivalents of the chlorinating agent, the reaction temperature (typically ranging from 0 °C to reflux), and the potential use of a catalyst like DMF. prepchem.comgoogle.com
Process intensification can be achieved by transitioning from batch to continuous flow synthesis. Flow chemistry offers significant advantages for the production of reactive intermediates like sulfonyl chlorides. mdpi.com The enhanced heat and mass transfer in microreactors allows for better temperature control of highly exothermic reactions, improving safety and selectivity. nih.gov A continuous flow setup for producing this compound could involve pumping a solution of the precursor (e.g., S-(2-benzamidoethyl) ethanethioate) and the chlorinating agent through a temperature-controlled reactor coil. nih.gov This approach enables exquisite control over residence time and reaction temperature, potentially leading to higher yields and purity while minimizing the risks associated with handling bulk quantities of reactive materials. mdpi.comnih.gov
Isolation, Purification, and Handling Considerations for Reactive Intermediates
This compound is a reactive electrophile, susceptible to hydrolysis. Therefore, its isolation, purification, and handling require careful consideration to prevent degradation.
Isolation: A common procedure for isolating sulfonyl chlorides from the reaction mixture involves quenching with ice-cold water. google.com This serves two purposes: it precipitates the water-insoluble sulfonyl chloride and hydrolyzes any remaining excess chlorinating reagent. The solid product can then be collected by suction filtration and washed with cold water to remove water-soluble byproducts. google.comorganic-chemistry.org It is crucial that the product is separated from the aqueous environment as quickly as possible to minimize hydrolysis of the sulfonyl chloride group. mdpi.com
Purification: If the crude product requires further purification, several methods can be employed, though care must be taken due to the compound's reactivity.
Recrystallization: This is a common method for purifying solid sulfonyl chlorides. A suitable solvent system, typically a non-polar organic solvent like benzene (B151609) or a mixture like ethyl acetate/hexanes, is used. organic-chemistry.orgrsc.org The crude material is dissolved in a minimal amount of the hot solvent, and the solution is then cooled to induce crystallization of the pure product.
Flash Chromatography: While possible, purification by silica (B1680970) gel chromatography can sometimes lead to decomposition of the sulfonyl chloride on the stationary phase. rsc.org If this method is used, it should be performed rapidly with a non-protic eluent system.
Washing: An alternative to chromatography is to dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) and wash the solution with cold water or a dilute bicarbonate solution to remove acidic impurities, followed by drying over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). rsc.org
Handling and Storage: Due to its moisture sensitivity, this compound should be handled under anhydrous conditions, preferably in an inert atmosphere (e.g., argon or nitrogen). rsc.org All glassware should be thoroughly oven- or flame-dried before use. For long-term stability, the purified product should be stored in a tightly sealed container at low temperatures (e.g., -20 °C) to minimize decomposition. rsc.org The instability of sulfonyl chlorides is a known issue; some may decompose even during storage at low temperatures over several days. rsc.org Therefore, it is often preferable to use the sulfonyl chloride immediately after its preparation and isolation in the subsequent synthetic step.
Reactivity Profiles and Mechanistic Pathways of 2 Benzamidoethane 1 Sulfonyl Chloride
Electrophilic Nature of the Sulfonyl Chloride Group
The sulfur atom in the sulfonyl chloride group is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant withdrawal of electron density from the sulfur atom, rendering it highly electron-deficient and thus, a potent electrophile. fiveable.mepearson.com This inherent electrophilicity is the driving force for its reactions with various nucleophiles. fiveable.me The reactivity of sulfonyl chlorides is crucial for their application in organic synthesis, where they are used to introduce the sulfonyl group into different molecules. fiveable.memolport.com
Reactions at the sulfonyl sulfur center are generally understood to proceed via a bimolecular nucleophilic substitution (S N 2) type mechanism, often denoted as S N 2-S. mdpi.comnih.govresearchgate.net In this concerted process, the incoming nucleophile attacks the electrophilic sulfur atom at the same time as the chloride ion, a good leaving group, departs. fiveable.melibretexts.org This mechanism is analogous to the S N 2 reaction at a carbon center, involving a single transition state. mdpi.comnih.gov Unlike substitutions at carbon, which can also proceed via an S N 1 pathway, reactions of most alkanesulfonyl and arenesulfonyl chlorides follow this bimolecular pathway. nih.gov The S N 2-S reaction at a tetrahedral sulfur atom typically occurs with an inversion of configuration. mdpi.com While an alternative addition-elimination mechanism involving a pentavalent intermediate has been considered, the concerted S N 2-S displacement is the generally accepted pathway for many sulfonyl chlorides. mdpi.commdpi.comnih.gov
The reactivity of the sulfonyl chloride group in 2-Benzamidoethane-1-sulfonyl chloride is modulated by the attached benzamidoethane moiety. This group exerts both electronic and steric effects that influence the rate and outcome of nucleophilic attack.
| Factor | Influence of the Benzamidoethane Moiety | Effect on Reactivity |
|---|---|---|
| Electronic Effect | The amide group is generally electron-withdrawing. | Increases the electrophilicity of the sulfur atom, potentially accelerating the reaction. |
| Steric Effect | The side chain is bulky and can impede the approach of nucleophiles. | Decreases the rate of nucleophilic attack due to steric hindrance. |
Reactions with Diverse Nucleophiles
The electrophilic sulfur atom of this compound readily reacts with a variety of nucleophiles, leading to the formation of new sulfur-containing compounds. fiveable.memolport.com
One of the most common reactions of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. molport.comsigmaaldrich.com This reaction is a cornerstone of medicinal chemistry. ekb.egcbijournal.com The reaction of this compound with an amine (R¹R²NH) proceeds via nucleophilic attack of the amine's lone pair on the sulfonyl sulfur, displacing the chloride ion. Typically, a base such as pyridine (B92270) or triethylamine (B128534) is added to neutralize the hydrochloric acid (HCl) byproduct. molport.comcbijournal.com This prevents the protonation of the starting amine, which would render it non-nucleophilic.
In a similar fashion, this compound reacts with alcohols (R-OH) and phenols (Ar-OH) to yield sulfonate esters (also known as sulfonic esters). fiveable.memolport.com The reaction mechanism is analogous to sulfonamide formation, with the oxygen atom of the alcohol or phenol (B47542) acting as the nucleophile. youtube.com The presence of a non-nucleophilic base, such as pyridine, is also required to catalyze the reaction and scavenge the HCl produced. eurjchem.com This method is a widely used and efficient way to synthesize sulfonate esters. eurjchem.comgoogle.com
Reactions of sulfonyl chlorides with carbon-based nucleophiles can lead to the formation of carbon-sulfur bonds, producing sulfones. For instance, in Friedel-Crafts-type reactions, arenes can act as carbon nucleophiles, attacking the sulfonyl chloride in the presence of a Lewis acid catalyst like AlCl₃ to form diaryl sulfones. nih.gov While this is more common for arenesulfonyl chlorides, it represents a key reaction with a carbon nucleophile. Organometallic reagents, such as Grignard reagents (R-MgX), can also react with sulfonyl chlorides, although the reaction can be complex. While they can lead to sulfones, they are also known to react with benzenesulfonyl chloride to form oxindoles or substituted indoles when an N-unsubstituted indole (B1671886) is the starting material. sigmaaldrich.com
| Nucleophile Type | Example Nucleophile | Product Class |
|---|---|---|
| Amine | Primary/Secondary Amines (RNH₂, R₂NH) | Sulfonamides |
| Alcohol/Phenol | Alcohols (R-OH), Phenols (Ar-OH) | Sulfonate Esters |
| Carbon | Arenes, Organometallic Reagents | Sulfones |
Compound Index
| Compound Name |
|---|
| This compound |
| Methanesulfonyl chloride |
| Pyridine |
| Triethylamine |
| Hydrochloric acid |
| Aluminum chloride (AlCl₃) |
| Benzenesulfonyl chloride |
Hydrazides and Other Nitrogen-Based Nucleophiles
The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, making it highly susceptible to attack by nucleophiles. Its reaction with nitrogen-based nucleophiles, such as primary amines, secondary amines, and hydrazines, is a cornerstone of sulfonamide synthesis.
The general mechanism for the reaction with a primary amine (R-NH₂) proceeds via a nucleophilic addition-elimination pathway. The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton from the nitrogen, typically facilitated by a second equivalent of the amine or a non-nucleophilic base, to yield the stable N-substituted sulfonamide.
In the case of this compound, reaction with hydrazine (B178648) (H₂NNH₂) is expected to form the corresponding sulfonyl hydrazide, 2-Benzamidoethane-1-sulfonyl hydrazide. This reaction is crucial as sulfonyl hydrazides are versatile intermediates in organic synthesis. Similarly, reactions with various primary and secondary amines would yield a library of N-substituted sulfonamides. The reaction outcomes are highly dependent on the nucleophilicity of the amine and the reaction conditions employed, such as solvent and temperature.
Table 1: Predicted Products from Reactions with Nitrogen Nucleophiles
| Nucleophile | Predicted Product Name | Predicted Product Structure |
|---|---|---|
| Hydrazine (NH₂NH₂) | 2-Benzamido-N'-(amino)ethane-1-sulfonohydrazide | C₆H₅CONHCH₂CH₂SO₂NHNH₂ |
| Methylamine (CH₃NH₂) | N-(2-benzamidoethyl)-N-methylsulfonamide | C₆H₅CONHCH₂CH₂SO₂NHCH₃ |
Ancillary Reactivity of the Benzamidoethane Scaffold
Beyond the primary reactivity of the sulfonyl chloride group, the rest of the molecule—the benzamidoethane scaffold—can play a significant role in modulating the compound's chemical behavior.
Participation of the Amide Functionality
The amide group (C₆H₅CONH-) within the scaffold can influence reactions at the sulfonyl chloride center through several mechanisms. The amide's oxygen atom possesses lone pairs of electrons and could potentially act as an intramolecular nucleophile or a general base. This is known as neighboring group participation (NGP). Such participation could, under specific conditions, lead to the formation of transient cyclic intermediates that might accelerate the reaction rate or alter the product distribution compared to a simple alkyl sulfonyl chloride. However, the likelihood of direct participation is influenced by the conformational flexibility of the ethane (B1197151) bridge and the stability of the resulting cyclic intermediate.
Potential for Intramolecular Cyclization or Rearrangement
The structure of this compound contains the necessary components for potential intramolecular cyclization. In the presence of a base, the amide proton can be abstracted, creating an amidate anion. This anion could then act as an internal nucleophile, attacking the electrophilic sulfur center and displacing the chloride ion. This would result in the formation of a cyclic sulfonamide, specifically a 1,2,5-thiadiazepinane derivative.
The feasibility of this cyclization depends on several factors, including the strength of the base used, the solvent, and the thermodynamic stability of the resulting seven-membered ring system. While five- and six-membered rings are kinetically and thermodynamically favored in cyclization reactions (Baldwin's rules), the formation of seven-membered rings is also possible, albeit often requiring more forcing conditions.
Kinetic and Thermodynamic Aspects of Key Transformations
The study of reaction kinetics and thermodynamics provides critical insights into the mechanism and feasibility of chemical transformations. For sulfonyl chlorides, solvolysis reactions (reaction with the solvent) are often used as a model to understand their reactivity.
Kinetic studies on the reactions of sulfonyl chlorides with nucleophiles typically show second-order kinetics, being first-order in the sulfonyl chloride and first-order in the nucleophile. The rate of reaction is highly sensitive to the solvent's properties, including its polarity and nucleophilicity. Mechanistic studies generally support a concerted Sₙ2-like pathway or a stepwise addition-elimination mechanism, depending on the specific reactants and conditions. There is generally no convincing evidence for an Sₙ1-type mechanism involving a sulfonyl cation intermediate in the solvolysis of most sulfonyl chlorides.
For this compound, the reaction rates would be influenced by both electronic and steric factors. The electron-withdrawing nature of the benzamido group could slightly increase the electrophilicity of the sulfur atom. Kinetic solvent isotope effects (KSIE), determined by comparing reaction rates in H₂O and D₂O, could be employed to probe the nature of the transition state. A significant KSIE value would suggest a greater degree of bond-breaking in the rate-determining step, consistent with an Sₙ2-like process where the nucleophile is involved.
Thermodynamically, the formation of sulfonamides from sulfonyl chlorides is a highly favorable, exothermic process, driven by the formation of a strong sulfur-nitrogen bond and the release of hydrochloric acid (which is neutralized by a base). The potential intramolecular cyclization would be governed by the balance between the enthalpic strain of the seven-membered ring and the entropic advantage of an intramolecular reaction.
Table 2: Key Compound Names
| Compound Name |
|---|
| This compound |
| Hydrazine |
| Methylamine |
| Diethylamine |
| 2-Benzamidoethane-1-sulfonyl hydrazide |
| N-(2-benzamidoethyl)-N-methylsulfonamide |
Synthetic Transformations and Derivatization Via 2 Benzamidoethane 1 Sulfonyl Chloride
Preparation of Sulfonic Esters and Their Synthetic Utility
In addition to forming sulfonamides, 2-Benzamidoethane-1-sulfonyl chloride can react with alcohols to produce sulfonic esters, also known as sulfonates. google.comeurjchem.com These esters are valuable intermediates in organic synthesis due to the excellent leaving group ability of the sulfonate moiety. eurjchem.com
The preparation of sulfonic esters from sulfonyl chlorides and alcohols is a well-established transformation, typically carried out in the presence of a base such as pyridine (B92270) to neutralize the HCl generated. youtube.com
Table 2: Preparation of Sulfonic Esters
| Reactants | Product |
|---|
The sulfonate group is an excellent leaving group in nucleophilic substitution reactions because its negative charge is stabilized by resonance over the three oxygen atoms. quimicaorganica.orgnih.gov This makes sulfonic esters much more reactive towards nucleophiles than the corresponding alcohols. The reactivity of sulfonate esters as alkylating agents is a cornerstone of their synthetic utility. mdpi.com
Once the 2-benzamidoethanesulfonate ester is formed, the alkyl group (R) becomes activated for substitution by a wide range of nucleophiles. This allows for the introduction of various functional groups, such as azides, cyanides, and halides, in subsequent synthetic steps. The efficiency of these substitution reactions is high due to the stability of the departing sulfonate anion. libretexts.orgmasterorganicchemistry.com
The order of leaving group ability for common sulfonates is generally triflate > tosylate > mesylate, which is inversely related to the basicity of the corresponding sulfonic acid. quimicaorganica.org The 2-benzamidoethanesulfonate group would be expected to have a leaving group ability comparable to other alkanesulfonates.
Sulfonyl groups are widely used as protecting groups for amines due to their stability under a broad range of reaction conditions. youtube.com The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the amine nitrogen. youtube.com
The 2-benzamidoethanesulfonyl group can potentially be employed as a protecting group for primary and secondary amines. The resulting sulfonamide is stable to many synthetic transformations. While the removal of sulfonyl protecting groups can sometimes require harsh conditions, various methods have been developed for their cleavage. youtube.com For example, certain sulfonamides can be cleaved under reductive conditions. youtube.com The specific conditions required for the deprotection of a 2-benzamidoethanesulfonamide would need to be determined experimentally. The stability of the benzamido group within the protecting group itself under various reaction conditions would also be a consideration in its application.
Construction of Complex Sulfur-Containing Scaffolds
The electrophilic nature of the sulfur atom in this compound makes it a valuable reagent for coupling with various nucleophiles, leading to the formation of a variety of stable sulfur-containing functional groups.
Sulfones: One of the most common applications of sulfonyl chlorides is in the synthesis of sulfones. nih.govthieme-connect.com Aryl and alkyl sulfones can be prepared through the reaction of a sulfonyl chloride with organometallic reagents, such as Grignard reagents or organolithium compounds. organic-chemistry.orgacs.org For instance, this compound can react with an aryl Grignard reagent (ArMgBr) to yield the corresponding aryl 2-benzamidoethyl sulfone. Another established method is the Friedel-Crafts-type reaction, where the sulfonyl chloride reacts with an arene in the presence of a Lewis acid catalyst to form a diaryl sulfone, although this is more common for aromatic sulfonyl chlorides. nih.govthieme-connect.com
Sulfenamides and Sulfonamides: The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental method for the synthesis of sulfonamides. rsc.org This reaction typically proceeds in the presence of a base to neutralize the HCl byproduct. researchgate.net Similarly, sulfenamides can be synthesized through the oxidative coupling of thiols and amines, often involving a sulfenyl chloride intermediate. researchgate.netacs.org However, the direct reaction of a sulfonyl chloride with an amine is the most direct route to the corresponding sulfonamide. The reaction of this compound with a wide array of amines provides access to a diverse library of N-substituted 2-benzamidoethane-1-sulfonamides.
Sulfinates: Sulfinates, or sulfinic acid salts, are typically prepared by the reduction of sulfonyl chlorides. google.comresearchgate.net Common reducing agents for this transformation include sodium sulfite (Na₂SO₃) or zinc dust in an aqueous medium. nih.govrsc.org This reduction converts the sulfonyl chloride group into a sulfinate salt (e.g., sodium 2-benzamidoethane-1-sulfinate), which is a valuable synthetic intermediate itself, often used in the synthesis of sulfones and other organosulfur compounds. nih.gov
| Target Scaffold | General Reactant | Reaction Type | Resulting Product Structure |
|---|---|---|---|
| Sulfone | Organometallic Reagent (R-MgX or R-Li) | Nucleophilic Substitution | Ph-C(O)NH-CH₂CH₂-SO₂-R |
| Sulfonamide | Amine (R¹R²NH) | Nucleophilic Substitution | Ph-C(O)NH-CH₂CH₂-SO₂-NR¹R² |
| Sulfinate Salt | Reducing Agent (e.g., Na₂SO₃) | Reduction | Ph-C(O)NH-CH₂CH₂-SO₂Na |
N-protected β-aminoethanesulfonyl chlorides are recognized as valuable building blocks for the synthesis of oligopeptidosulfonamides and other peptidomimetics. researchgate.netresearchgate.netthieme-connect.com These molecules mimic the structure of peptides but replace one or more amide bonds with a sulfonamide linkage, which can impart desirable properties such as increased stability against enzymatic degradation. rsc.org
The compound this compound fits this structural motif, with the benzamido group serving as an N-protecting group analogue. It can be coupled with amino acids or peptide esters to introduce a sulfonamide bond into a peptide chain. researchgate.net The general strategy involves reacting the sulfonyl chloride with the free amino group of an amino acid ester, forming a peptide-like linkage. This process can be repeated to build longer oligopeptidosulfonamide chains. acs.org The resulting peptidomimetics are of significant interest in drug discovery for developing protease inhibitors and other therapeutic agents. acs.org
| Building Block | Coupling Partner | Resulting Linkage | Application |
|---|---|---|---|
| This compound | Amino Acid Ester (e.g., H₂N-CHR-COOR') | Sulfonamide Bond (-SO₂-NH-) | Synthesis of Peptidosulfonamides |
| This compound | Peptide Chain (with free N-terminus) | Sulfonamide Bond (-SO₂-NH-) | Incorporation into Peptidomimetics |
Polymer-Supported Synthesis and Immobilized Reagents
The use of polymer-supported reagents has become a cornerstone of modern organic synthesis, particularly in combinatorial chemistry and high-throughput screening. Sulfonyl chloride functionalities can be immobilized on a solid support, such as a polystyrene resin, to create a versatile reagent that can be easily separated from the reaction mixture by simple filtration. soton.ac.uksigmaaldrich.com
While specific examples detailing the immobilization of this compound are not prevalent, the general principle involves tethering the molecule to a polymer backbone. This could be achieved by starting with a polymer-bound precursor that can be converted into the desired structure. An immobilized version of this compound would function as a resin-bound sulfonating agent. This allows for reactions to be driven to completion using an excess of the solution-phase reactant, with the purification process being significantly simplified as the polymer-bound excess reagent and byproducts are removed by filtration. soton.ac.uk Such immobilized reagents are valuable in the synthesis of libraries of sulfonamides or other derivatives for drug discovery. nbinno.comnbinno.com
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex, drug-like molecules at a late point in their synthesis to rapidly generate analogues for structure-activity relationship (SAR) studies. nih.govresearchgate.net Sulfonyl chlorides are excellent electrophiles for LSF, as they react efficiently and selectively with a wide range of nucleophiles under mild conditions. d-nb.infonih.govnih.gov
This compound is well-suited as a reagent for LSF. It can be used to introduce the 2-benzamidoethylsulfonyl moiety into a complex molecule that contains a nucleophilic handle, such as a primary or secondary amine. The high reactivity of the sulfonyl chloride group allows for its selective reaction even in the presence of other functional groups. nih.gov This strategy enables the rapid diversification of lead compounds, allowing chemists to explore new regions of chemical space and optimize the pharmacological properties of a drug candidate. d-nb.inforesearchgate.net
| Complex Molecule Substrate | LSF Reagent | Reaction Type | Outcome |
|---|---|---|---|
| Drug candidate with a free amine group (R-NH₂) | This compound | Sulfonylation | Rapid generation of a sulfonamide analogue (R-NH-SO₂-CH₂CH₂-NHC(O)Ph) for SAR studies |
| Natural product with an accessible alcohol (R-OH) | This compound | Sulfonylation (Esterification) | Formation of a sulfonate ester derivative to probe biological activity |
Advanced Applications in Complex Molecule Synthesis and Chemical Probe Development
Role as a Precursor in Complex Molecule Synthesis
While direct incorporation of the complete 2-benzamidoethane-1-sulfonyl chloride unit into the total synthesis of natural products is not extensively documented, its structural motifs are relevant to the synthesis of complex bioactive molecules containing sulfonamide linkages. The compound serves as a valuable precursor for creating fragments that can be elaborated into more complex structures. The sulfonamide bond, formed by the reaction of the sulfonyl chloride with an amine, is a stable and crucial functional group found in numerous pharmaceuticals. nih.gov Therefore, derivatives of this compound are employed to introduce the N-benzoylaminoethylsulfonyl group into advanced intermediates, which are then carried forward through multi-step synthetic sequences.
The general strategy involves reacting the sulfonyl chloride with a key amine-containing intermediate early in a synthetic route. The benzamide (B126) group provides a stable, protected amine that can be deprotected later if needed, while the ethylsulfonyl linker imparts specific conformational properties to the molecule.
Table 1: Potential Synthetic Applications in Complex Molecule Synthesis
| Synthetic Target Class | Role of this compound | Resulting Structural Motif |
| Alkaloid Intermediates | Introduction of a sulfonamide side chain | Aryl-NH-SO₂-(CH₂)₂-NH-Bz |
| Macrolide Fragments | Functionalization of an amino group | R-O-R'-NH-SO₂-(CH₂)₂-NH-Bz |
| Bioactive Peptides | N-terminal modification or side-chain linkage | Peptide-NH-SO₂-(CH₂)₂-NH-Bz |
Integration into the Synthesis of Materials Science Scaffolds
In materials science, the functionalization of polymers and surfaces is critical for tailoring their physical and chemical properties. This compound serves as a useful reagent for grafting specific chemical functionalities onto material scaffolds. The highly reactive sulfonyl chloride group can readily react with nucleophilic sites on a polymer backbone, such as hydroxyl or amine groups, to form stable covalent bonds (sulfonate esters or sulfonamides, respectively).
This integration can be used to modify the surface properties of materials, for example, by introducing aromatic benzamido groups that can alter hydrophobicity, improve thermal stability, or provide sites for further chemical modification. One analogous study demonstrated that benzene (B151609) sulfonyl chloride can act as a chain-transfer agent in the radical polymerization of styrene, indicating the utility of sulfonyl chlorides in controlling polymer structure. researchgate.net This principle can be extended to graft this compound onto polymer surfaces to create functional materials for applications in chromatography, catalysis, or biocompatible coatings.
Table 2: Functionalization of Polymer Scaffolds
| Polymer Scaffold | Functional Group | Reaction Type | Modified Property |
| Poly(vinyl alcohol) | Hydroxyl (-OH) | Sulfonate Ester Formation | Increased hydrophobicity |
| Poly(allylamine) | Amine (-NH₂) | Sulfonamide Formation | Attachment point for other molecules |
| Chitosan | Amine (-NH₂), Hydroxyl (-OH) | Sulfonamide/Sulfonate Ester Formation | Enhanced biocompatibility, drug carrier |
| Polystyrene Resin | N/A (surface modification) | Surface Grafting | Functionalized resin for solid-phase synthesis |
Design and Preparation of Chemical Probes and Ligands
Chemical probes are essential tools for studying biological systems, allowing for the identification and characterization of proteins and other biomolecules. olemiss.edu this compound is an excellent starting point for the design of such probes. The sulfonyl chloride acts as a reactive "warhead" that can form a covalent bond with nucleophilic amino acid residues (such as lysine, serine, or tyrosine) in a protein's binding site. enamine.net This covalent linkage allows for irreversible labeling and subsequent identification of target proteins.
The benzamidoethane portion of the molecule can function as a recognition element that directs the probe to a specific class of proteins or can serve as a linker to attach other functional moieties, such as:
Reporter Tags: Fluorophores or biotin (B1667282) for visualization or affinity purification.
Photo-affinity Labels: Groups that can be activated by light to form a covalent bond with the target.
The design process involves modifying the benzoyl group to enhance binding affinity and selectivity for the target of interest. Related sulfonyl fluoride (B91410) probes have been developed to covalently engage histidine residues in proteins like cereblon, showcasing the power of this approach in chemical biology. rsc.org
Table 3: Components of a Chemical Probe Derived from this compound
| Probe Component | Function | Chemical Moiety |
| Recognition Element | Binds to the target protein | Modified Benzamide Group |
| Reactive Group ("Warhead") | Forms a covalent bond with the target | Sulfonyl Chloride (-SO₂Cl) |
| Linker | Connects recognition and reporter elements | Ethane (B1197151) Bridge (-CH₂CH₂-) |
| Reporter Tag (optional) | Enables detection and isolation | Fluorophore, Biotin, Alkyne |
Application in Peptide and Peptidomimetic Chemistry
A significant application of this compound is its use as a building block in the synthesis of peptidomimetics. lifechemicals.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation. lifechemicals.com
The sulfonamide linkage (-SO₂-NH-) is a well-known isostere of the peptide bond (-CO-NH-). By reacting this compound (or its deprotected amino equivalent) with an amino acid or a peptide, a sulfonamide bond is formed, creating a peptidosulfonamide. researchgate.netresearchgate.net This modification has several important consequences:
Proteolytic Resistance: The sulfonamide bond is not recognized or cleaved by proteases, leading to a longer biological half-life.
Conformational Constraint: The geometry of the sulfonamide group differs from that of an amide, which can lock the peptide into a specific conformation, potentially increasing its binding affinity and selectivity for its target. researchgate.net
Altered H-bonding: The sulfonyl group is a hydrogen bond acceptor but lacks the N-H donor of a typical peptide bond, which can influence secondary structure and receptor interactions.
N-protected β-aminoethanesulfonyl chlorides are considered valuable building blocks for the straightforward synthesis of these peptidosulfonamide peptidomimetics. researchgate.net
Table 4: Comparison of Peptide Bond vs. Sulfonamide Bond in Peptidomimetics
| Feature | Peptide Bond (-CO-NH-) | Sulfonamide Bond (-SO₂-NH-) |
| Structure | Planar | Tetrahedral at Sulfur |
| Susceptibility to Proteases | High | Low / Resistant |
| Hydrogen Bonding | H-bond donor and acceptor | H-bond acceptor only |
| Source Reagent | Carboxylic Acid + Amine | Sulfonyl Chloride + Amine |
Diversification of Molecular Scaffolds for High-Throughput Synthesis
Combinatorial chemistry and high-throughput screening are foundational to modern drug discovery, enabling the rapid synthesis and evaluation of large libraries of compounds. researchgate.netnih.gov this compound is an ideal scaffold for such library synthesis due to the reliable and high-yielding reaction of its sulfonyl chloride group with a wide variety of primary and secondary amines. enamine.net
In this approach, the 2-benzamidoethane-1-sulfonyl moiety serves as a constant core or "scaffold," while diversity is introduced by reacting it with a large collection of different amines ("building blocks"). This parallel synthesis approach can generate thousands of distinct sulfonamide derivatives in a short amount of time. The resulting library of compounds can then be screened for biological activity against a specific target. The robustness of the sulfonamide-forming reaction makes it highly amenable to automated, high-throughput synthesis platforms. nih.gov
Table 5: Example of a Combinatorial Library Synthesis
| Scaffold (Constant) | Amine Building Blocks (Variable) | Resulting Library Compound Structure |
| This compound | R¹-NH₂ | C₆H₅-CO-NH-(CH₂)₂-SO₂-NH-R¹ |
| This compound | R²-NH₂ | C₆H₅-CO-NH-(CH₂)₂-SO₂-NH-R² |
| This compound | R³R⁴-NH | C₆H₅-CO-NH-(CH₂)₂-SO₂-NH-R³R⁴ |
| Where R¹, R², R³, R⁴ represent diverse chemical groups (e.g., alkyl, aryl, heterocyclic) |
Theoretical and Computational Investigations of 2 Benzamidoethane 1 Sulfonyl Chloride and Its Reactions
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 2-Benzamidoethane-1-sulfonyl chloride, such studies would typically involve methods like Hartree-Fock (HF) or post-HF methods to determine its molecular orbital energies, electron density distribution, and the nature of its chemical bonds. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would provide insights into the molecule's reactivity, identifying regions susceptible to nucleophilic or electrophilic attack. Furthermore, bonding analysis, such as Natural Bond Orbital (NBO) analysis, could elucidate the hybridization of atoms and the nature of the interactions within the molecule, including the electron-withdrawing effects of the sulfonyl chloride group and the electronic characteristics of the benzamido moiety. However, specific published studies detailing these quantum chemical analyses for this compound are not currently available.
Conformational Analysis and Energy Minimization Studies
The three-dimensional structure of this compound is crucial for its reactivity and interactions. Conformational analysis would involve systematically studying the rotation around its single bonds to identify stable conformers and the energy barriers between them. This is often achieved by creating a potential energy surface (PES) through computational scanning of dihedral angles. Energy minimization studies, using methods such as molecular mechanics or quantum mechanics, would then be employed to find the lowest energy (most stable) conformation of the molecule. Understanding the preferred conformation is essential for predicting how the molecule might interact with other reagents or biological targets. At present, detailed conformational analyses and energy minimization studies specifically for this compound have not been reported in the literature.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. For this compound, DFT calculations could be used to model its reactions, such as its synthesis or its reactions with nucleophiles. These calculations would help in elucidating the step-by-step pathway of the reaction, identifying any intermediates and, crucially, locating the transition state structures. The energy of the transition state is vital for determining the reaction's activation energy and, consequently, its rate. While the synthesis and reactions of sulfonyl chlorides, in general, are well-documented, specific DFT studies on the reaction mechanisms involving this compound are not found in the current body of scientific literature.
Molecular Dynamics Simulations to Predict Reactivity and Selectivity
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. For this compound, MD simulations could be used to understand its dynamic behavior in different solvents or its interaction with a biological macromolecule. By simulating the motion of the molecule over time, researchers can gain insights into its flexibility, conformational changes, and how it approaches and interacts with other molecules. This can be particularly useful in predicting the reactivity and selectivity of its reactions under various conditions. However, there are no specific molecular dynamics simulation studies published for this compound.
Prediction of Spectroscopic Signatures (from a theoretical standpoint)
Theoretical calculations can be a powerful tool for predicting the spectroscopic properties of a molecule, which can aid in its experimental characterization. For this compound, computational methods such as DFT can be used to calculate its expected infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. For instance, theoretical IR calculations would predict the vibrational frequencies corresponding to its various functional groups, such as the S=O stretches of the sulfonyl chloride and the C=O stretch of the amide. blogspot.comacdlabs.com Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR data. acdlabs.com While general characteristic spectroscopic data for sulfonyl chlorides are known, theoretically predicted spectra specifically for this compound are not available in published research.
Table 1: General Spectroscopic Data for Sulfonyl Chlorides
| Spectroscopic Technique | Characteristic Bands/Signals |
|---|---|
| Infrared (IR) | Strong asymmetric S=O stretch: ~1375 cm⁻¹Strong symmetric S=O stretch: ~1185 cm⁻¹ blogspot.com |
This table represents general data for the sulfonyl chloride functional group and is not based on specific theoretical calculations for this compound.
Structure-Reactivity Relationship Studies
Structure-reactivity relationship (SRR) studies aim to understand how the chemical structure of a molecule influences its reactivity. For this compound, this would involve a systematic investigation of how modifications to its structure, such as substituting the benzene (B151609) ring or altering the length of the ethane (B1197151) chain, affect its reactivity. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) models, can be employed to correlate structural descriptors with reactivity. These studies are invaluable in organic synthesis and medicinal chemistry for designing molecules with desired properties. nih.govresearchgate.netdrugdesign.org However, specific and detailed structure-reactivity relationship studies focusing on this compound are not currently available in the scientific literature.
Future Perspectives and Emerging Research Directions
Development of Novel Catalytic Systems for 2-Benzamidoethane-1-sulfonyl chloride Transformations
The development of novel catalytic systems represents a significant frontier for enhancing the synthetic utility of this compound. Research in this area could focus on catalysts that enable milder reaction conditions, improve yields, and allow for chemoselective transformations in the presence of the amide functionality.
Potential areas of investigation include:
Transition-Metal Catalysis: Exploring catalysts based on metals like palladium, copper, or nickel could facilitate cross-coupling reactions, allowing the sulfonyl chloride group to be converted into a variety of other functional groups. For instance, a palladium-catalyzed reaction could potentially couple the sulfonyl chloride with boronic acids (a Suzuki-type coupling for sulfonyl chlorides) or organozinc reagents.
Organocatalysis: The use of small organic molecules as catalysts could offer a metal-free alternative for activating this compound. Chiral organocatalysts might enable enantioselective reactions, a crucial aspect for the synthesis of biologically active molecules. Bases like 4-dimethylaminopyridine (B28879) (DMAP) are known to catalyze reactions of less reactive sulfonyl chlorides. nih.gov
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis. This approach could be used to generate sulfonyl radicals from this compound under exceptionally mild conditions, which could then participate in a range of addition and coupling reactions.
Exploration of Unconventional Reactivity and Selectivity in its Chemistry
Beyond its traditional role as a precursor to sulfonamides, future research could uncover unconventional modes of reactivity for this compound. The interplay between the benzamido group and the sulfonyl chloride moiety could lead to unique chemical behavior.
Key research directions might involve:
Intramolecular Reactions: The proximity of the amide group could be exploited to direct intramolecular cyclization reactions, potentially leading to novel heterocyclic structures. The nitrogen or oxygen atom of the amide could act as an internal nucleophile under specific conditions.
Directed C-H Functionalization: The benzamido group could serve as a directing group to facilitate the selective functionalization of C-H bonds on the aromatic ring. This would be a highly atom-economical way to build molecular complexity.
Generation of Reactive Intermediates: Investigating the generation of sulfene (B1252967) intermediates from this compound via base-induced elimination could open up pathways to [2+2] cycloadditions and other pericyclic reactions. magtech.com.cn
Integration into Automated and High-Throughput Synthesis Platforms
The integration of this compound into automated and high-throughput synthesis platforms could significantly accelerate the discovery of new derivatives with potential applications in materials science and medicinal chemistry.
Future advancements would likely focus on:
Flow Chemistry: Continuous-flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for handling reactive intermediates like sulfonyl chlorides. nih.govmdpi.com An automated flow system could be designed for the synthesis of this compound itself, followed by its in-line reaction with a library of nucleophiles (e.g., amines, alcohols, thiols) to rapidly generate a diverse set of sulfonamides, sulfonates, and thioesters. nih.gov
Robotic Synthesis Platforms: The use of laboratory robotics could enable the parallel synthesis of hundreds or thousands of derivatives of this compound. This would be invaluable for structure-activity relationship (SAR) studies in drug discovery, where large numbers of analogs need to be synthesized and screened.
Table 1: Potential High-Throughput Reaction Array for this compound
| Reactant Class | Example Nucleophile | Potential Product Class |
| Primary Amines | Aniline (B41778) | N-Aryl-2-benzamidoethanesulfonamide |
| Secondary Amines | Morpholine | N-(2-Benzamidoethanesulfonyl)morpholine |
| Alcohols | Phenol (B47542) | Phenyl 2-benzamidoethanesulfonate |
| Thiols | Thiophenol | S-Phenyl 2-benzamidoethanethiosulfonate |
Advancements in Green and Sustainable Synthesis of this compound and its Derivatives
Future research will undoubtedly emphasize the development of greener and more sustainable methods for the synthesis of this compound and its derivatives, aiming to reduce waste and avoid hazardous reagents.
Promising areas for green chemistry research include:
Solvent Selection: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents would significantly improve the environmental profile of the synthesis. rsc.orgmdpi.com The reaction of sulfonyl chlorides with amines has been shown to proceed efficiently in aqueous media. mdpi.com
Alternative Chlorinating Agents: Conventional methods for synthesizing sulfonyl chlorides often employ harsh reagents like chlorosulfonic acid or thionyl chloride. google.com Future methods could focus on milder and safer alternatives, such as using N-chlorosuccinimide (NCS) or developing catalytic systems that use simple chloride salts as the chlorine source.
Energy Efficiency: The use of alternative energy sources like microwave irradiation or ultrasound could lead to faster reaction times and lower energy consumption compared to conventional heating.
Table 2: Comparison of Traditional vs. Potential Green Synthesis Approaches
| Synthesis Step | Traditional Method | Potential Green Alternative |
| Synthesis of Sulfonyl Chloride | Chlorosulfonic acid, Thionyl chloride | Oxidative chlorination with NCS in water |
| Solvent for Derivatization | Dichloromethane, Tetrahydrofuran | Water, 2-Methyltetrahydrofuran (2-MeTHF) |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, Sonication |
Conceptual Advancements in Sulfonyl Chloride Chemistry Enabled by this compound Studies
While specific studies on this compound are not yet prominent, its unique structure, featuring a flexible alkyl chain and a directing amide group, makes it an interesting candidate for probing fundamental aspects of sulfonyl chloride reactivity.
Potential conceptual advancements could arise from:
Mechanistic Studies: Detailed kinetic and computational studies on the reactions of this compound could provide deeper insights into the mechanisms of sulfonyl transfer reactions. For example, investigating the influence of the benzamido group on the transition state of nucleophilic substitution could refine our understanding of substituent effects in SN2-type reactions at sulfur.
Understanding Non-Covalent Interactions: The amide group can participate in hydrogen bonding, which could influence the reactivity and selectivity of the sulfonyl chloride group through non-covalent interactions with catalysts or reagents. Studying these effects could lead to new strategies for controlling reactions.
Probing Conformational Effects: The conformational flexibility of the ethane (B1197151) linker could play a role in the reactivity of the sulfonyl chloride. Studies on how conformation influences reaction outcomes could provide valuable data for the rational design of new reagents and catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
